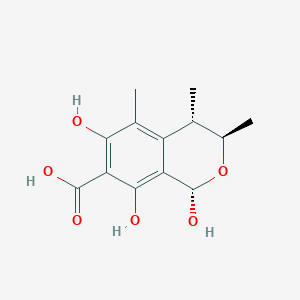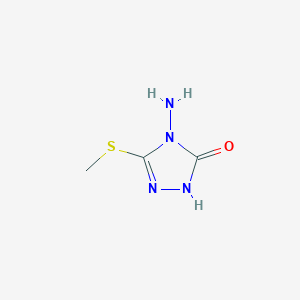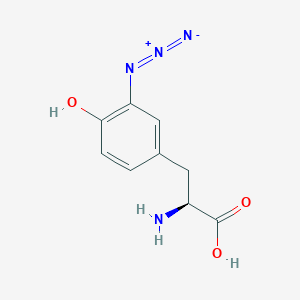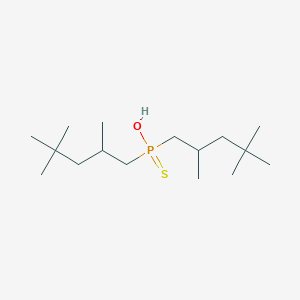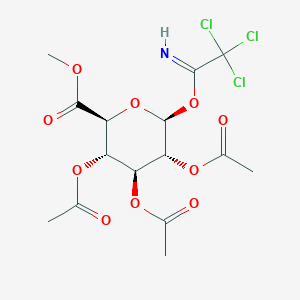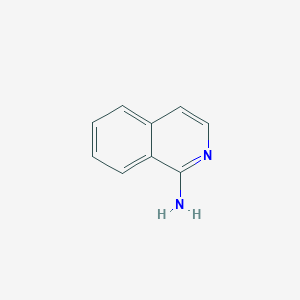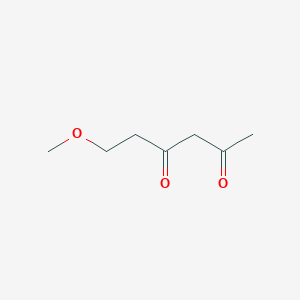
6-Methoxyhexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyhexane-2,4-dione is a chemical compound that has been studied extensively due to its potential applications in various scientific research fields. This compound is also known as acetylacetone methoxime and is a derivative of acetylacetone. It has a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol.
Mechanism of Action
The mechanism of action of 6-Methoxyhexane-2,4-dione is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These complexes can then be used in various applications such as catalysis and material science.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 6-Methoxyhexane-2,4-dione. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Methoxyhexane-2,4-dione in lab experiments is its ability to form stable metal complexes. This makes it a useful ligand for the synthesis of metal complexes that can be used in various applications such as catalysis and material science. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 6-Methoxyhexane-2,4-dione. One potential direction is the synthesis and characterization of new metal complexes using this compound as a ligand. These complexes can then be studied for their potential applications in various fields such as catalysis and material science. Another potential direction is the study of the properties and behavior of metal oxide nanoparticles synthesized using 6-Methoxyhexane-2,4-dione as a precursor. This can lead to the development of new materials with unique properties and applications. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential applications in other scientific fields.
Synthesis Methods
The synthesis of 6-Methoxyhexane-2,4-dione can be achieved through the reaction of acetylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization using ethanol.
Scientific Research Applications
6-Methoxyhexane-2,4-dione has been studied for its potential applications in various scientific research fields such as organic synthesis, catalysis, and material science. It has been used as a ligand in coordination chemistry to form metal complexes. These complexes have been studied for their potential applications in catalysis, such as in the synthesis of fine chemicals and pharmaceuticals. 6-Methoxyhexane-2,4-dione has also been studied for its potential applications in the field of material science, where it has been used as a precursor for the synthesis of metal oxide nanoparticles.
properties
CAS RN |
140171-42-2 |
|---|---|
Product Name |
6-Methoxyhexane-2,4-dione |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
6-methoxyhexane-2,4-dione |
InChI |
InChI=1S/C7H12O3/c1-6(8)5-7(9)3-4-10-2/h3-5H2,1-2H3 |
InChI Key |
BDJALADWYJQVBJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)CCOC |
Canonical SMILES |
CC(=O)CC(=O)CCOC |
synonyms |
2,4-Hexanedione, 6-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



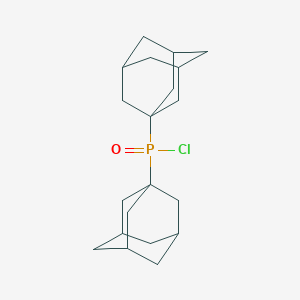

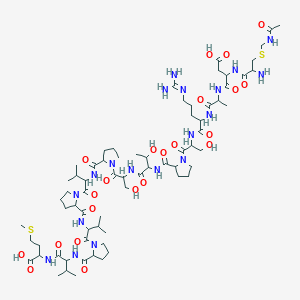
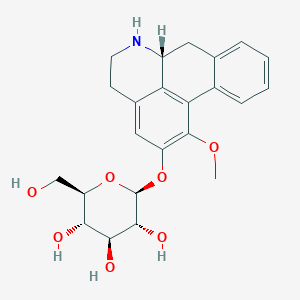
![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)
